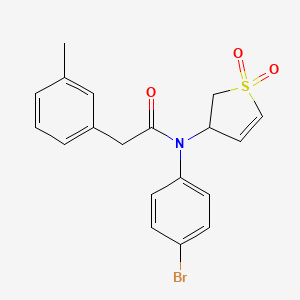

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide

Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-bromophenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and an m-tolyl substituent. Its structure combines aromatic, sulfone, and heterocyclic components, which are critical for its biological activity.

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-14-3-2-4-15(11-14)12-19(22)21(17-7-5-16(20)6-8-17)18-9-10-25(23,24)13-18/h2-11,18H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKHJGCLAZYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H18BrNO5S

- Molecular Weight : 452.32 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of N-(4-bromophenyl) thiazol-2-yl have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves the inhibition of bacterial lipid biosynthesis and other pathways critical to microbial survival .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound D1 | Staphylococcus aureus | High | |

| Compound D2 | Escherichia coli | Moderate | |

| Compound D3 | Candida albicans | High |

Anticancer Activity

The anticancer potential of compounds related to this compound has been evaluated using various cancer cell lines. Notably, studies involving estrogen receptor-positive breast cancer cells (MCF7) have demonstrated promising results. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited significant cytotoxic effects .

Table 2: Anticancer Activity Against MCF7 Cell Line

The biological activity of this compound can be attributed to its structural features that allow for interaction with biological targets. Molecular docking studies suggest that the compound may bind effectively to specific receptors involved in cancer cell proliferation and bacterial metabolism. This binding is often facilitated by the presence of electron-withdrawing groups which enhance the compound's reactivity and interaction with target sites .

Study 1: Antimicrobial Evaluation

In a study conducted on a series of thiazole derivatives, it was found that compounds structurally similar to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method for evaluation and concluded that these compounds could serve as potential leads for developing new antimicrobial agents .

Study 2: Anticancer Screening

Another significant study focused on the anticancer properties of related compounds against MCF7 cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells. This effect was attributed to the compound's ability to interfere with metabolic pathways essential for cancer cell survival .

Comparison with Similar Compounds

Key Differences :

- 12i includes a benzo[e][1,2]thiazin-2-yl ring system, whereas the target compound has a dihydrothiophen-3-yl group.

- The m-tolyl group in the target compound may alter steric and electronic properties compared to the methoxybenzoyl group in 12i .

FPR Receptor Agonists and Modulators

Pyridazin-3(2H)-one derivatives , such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , are mixed FPR1/FPR2 agonists. These compounds activate calcium mobilization and neutrophil chemotaxis. The acetamide linker and 4-bromophenyl group are critical for receptor binding, analogous to the target compound’s structure .

AMC3 (Compound 2a), an FPR modulator, features a 3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl group. Its activity highlights the importance of electron-withdrawing substituents (e.g., cyano) and aromatic interactions in receptor binding. The target compound’s m-tolyl group may provide similar hydrophobic interactions but lacks electron-withdrawing substituents .

Antimicrobial Acetamide Derivatives

Several N-(substituted phenyl)acetamides with halogenated or nitro groups exhibit antimicrobial activity. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows MICs of 13–27 µmol/L against S. aureus, E. coli, and C. albicans. The bromophenyl group and acetamide backbone enhance lipophilicity and membrane penetration, a property shared with the target compound .

Key Contrasts :

Structural Analogs with Modified Substituents

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide () replaces the 4-bromophenyl group with a trifluoroacetamide moiety. The trifluoro group increases electronegativity and lipophilicity, which may enhance metabolic stability compared to the bromophenyl-containing target compound.

Data Tables

Table 2: Physical Properties of Selected Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.